3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

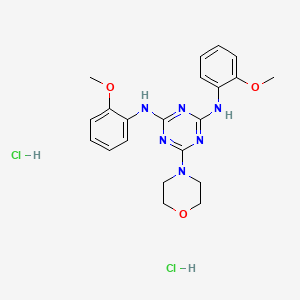

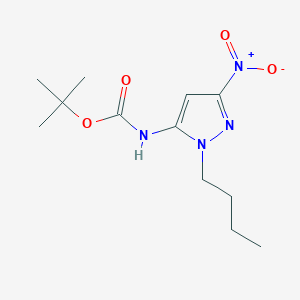

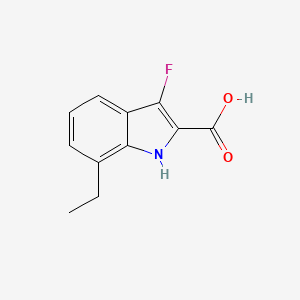

“3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride” is a chemical compound with the formula C11H21ClN2O4 . It is used in the pharmaceutical industry as a building block .

Synthesis Analysis

The synthesis of azetidine derivatives, including “this compound”, has been studied . The four stereoisomers of azetidine-2,3-dicarboxylic acid were synthesized in a stereocontrolled fashion following two distinct strategies: one providing the two cis-ADC enantiomers and one giving access to the two trans-ADC enantiomers .Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine. It also contains two ester groups and an amino group .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 280.7509 . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources.Aplicaciones Científicas De Investigación

Synthesis of Enantiopure Compounds

Azetidine derivatives, including variants similar to the specified chemical, serve as critical intermediates in the synthesis of enantiopure compounds. Sajjadi and Lubell (2008) developed a method for synthesizing azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, demonstrating the utility of these chimeras in studying peptide activity and the influence of conformation on biological functions (Sajjadi & Lubell, 2008).

Prodrug Development

Azetidine derivatives have been explored as prodrugs, aiming to improve pharmacokinetic properties and enhance drug delivery. Parang, Wiebe, and Knaus (2000) reviewed various strategies for designing prodrugs of AZT (3'-Azido-2',3'-dideoxythymidine), utilizing azetidine-based esters to bypass initial phosphorylation steps, reduce toxicity, and achieve targeted drug delivery (Parang, Wiebe, & Knaus, 2000).

Biological and Agricultural Implications

The presence of azetidine-2-carboxylic acid in garden beets and its potential implications for human health and agriculture have been documented, highlighting the significance of understanding azetidine derivatives in the food chain and their biological effects (Rubenstein et al., 2006).

Antimicrobial Applications

Studies on substituted phenyl azetidines have explored their potential as antimicrobial agents, suggesting the application of azetidine derivatives in developing new antimicrobial compounds (Doraswamy & Ramana, 2013).

Synthetic Chemistry and Molecular Design

The utility of azetidine derivatives in synthetic chemistry is vast, with applications in the modular synthesis of azetidines and the development of new synthetic routes for functionalized compounds. This includes the synthesis of azetidine-containing pharmaceuticals and the exploration of their rearrangement reactions for the generation of new molecular structures (Fawcett et al., 2019).

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-5-16-8(14)11(12)6-13(7-11)9(15)17-10(2,3)4;/h5-7,12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXBCOOTMVQFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2880626.png)

![N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)

![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide](/img/structure/B2880640.png)